molecular formula C11H12N4O3 B2578749 2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(3-methylisoxazol-5-yl)acetamide CAS No. 1235355-92-6

2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(3-methylisoxazol-5-yl)acetamide

Cat. No. B2578749
CAS RN: 1235355-92-6
M. Wt: 248.242
InChI Key: KXVFDUXIILCVHW-UHFFFAOYSA-N
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Description

2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(3-methylisoxazol-5-yl)acetamide, also known as MI-1, is a small molecule inhibitor of the MALT1 protein. MALT1 is a protease that plays a crucial role in the activation of immune cells, and its dysregulation has been linked to various diseases including cancer and autoimmune disorders. MI-1 has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Novel Pyridazin-3-one Derivatives : A general route for synthesizing a novel class of pyridazin-3-one derivatives by reacting 3-oxo-2-arylhydrazonopropanals with active methylene compounds has been established. This process has enabled the formation of compounds with potential for further chemical and biological application, showcasing the versatility of pyridazinone frameworks in synthetic chemistry (Ibrahim & Behbehani, 2014).

  • Discovery and Characterization of Histamine H3 Receptor Inverse Agonist : The optimization of a series of pyridazin-3-one derivatives led to the discovery of a compound with high affinity for human and rat H3 receptors, indicating the potential of such compounds in treating attentional and cognitive disorders (Hudkins et al., 2011).

  • Oxazolidinone Antibacterial Agents : Research into oxazolidinones, a class of antibacterial agents, found that 1,2,3-triazole could replace the conventional acetamide functionality to produce compounds with reduced activity against monoamine oxidase A, improving the safety profile of these agents (Reck et al., 2005).

  • Spectroscopic and Quantum Mechanical Studies : Studies on benzothiazolinone acetamide analogs have revealed their potential in ligand-protein interactions, photovoltaic efficiency modeling, and as candidates for dye-sensitized solar cells (DSSCs), indicating a broad spectrum of applications in material science and biochemistry (Mary et al., 2020).

Antimicrobial and Antioxidant Activity

  • Synthesis and Antimicrobial Activity : A study on the synthesis of various pyrimidinone and oxazinone derivatives fused with thiophene rings demonstrated their antimicrobial properties, suggesting the potential use of these compounds in developing new antibacterial and antifungal agents (Hossan et al., 2012).

  • Novel Coordination Complexes and Antioxidant Activity : The synthesis and characterization of pyrazole-acetamide derivatives led to the discovery of their significant antioxidant activity. This research opens up new avenues for the application of these compounds in combating oxidative stress-related diseases (Chkirate et al., 2019).

properties

IUPAC Name

N-(3-methyl-1,2-oxazol-5-yl)-2-(3-methyl-6-oxopyridazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O3/c1-7-3-4-11(17)15(13-7)6-9(16)12-10-5-8(2)14-18-10/h3-5H,6H2,1-2H3,(H,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXVFDUXIILCVHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)CC(=O)NC2=CC(=NO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(3-methylisoxazol-5-yl)acetamide

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